molecular formula C18H20N2OS B2572210 1H-1,3-Benzimidazole, 2-[[4-(3-methylphenoxy)butyl]thio]- CAS No. 874754-38-8

1H-1,3-Benzimidazole, 2-[[4-(3-methylphenoxy)butyl]thio]-

Cat. No. B2572210
CAS RN: 874754-38-8
M. Wt: 312.43
InChI Key: KLGMXWNWIMAIEG-UHFFFAOYSA-N
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Description

1H-1,3-Benzimidazole, 2-[[4-(3-methylphenoxy)butyl]thio] is a chemical compound that has been widely used in scientific research due to its potential applications in the field of medicine. It is a benzimidazole derivative that has shown promising results in various studies, particularly in the area of cancer research.

Scientific Research Applications

Antioxidant Properties

Benzimidazole derivatives have been synthesized and evaluated for their in vitro effects on rat liver microsomal NADPH-dependent lipid peroxidation levels. One such derivative exhibited significant antioxidant activity, outperforming butylated hydroxytoluene (BHT) in inhibiting lipid peroxidation at certain concentrations (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).

DNA Interaction and Inhibition

Benzimidazole derivatives have been explored for their potential to inhibit mammalian type I DNA topoisomerases. Through the synthesis of several 1H-benzimidazole derivatives with varying electronic characteristics, compounds have been identified that exhibit potent topoisomerase I inhibition, highlighting the versatility of benzimidazole scaffolds in interacting with DNA and modulating its function (Alpan, Gunes, & Topçu, 2007).

Antimicrobial Activities

Benzimidazole compounds have also been synthesized to evaluate their antimicrobial and molluscicidal activities. These studies reveal the potential of benzimidazole derivatives in combating microbial pathogens and pests, suggesting their application in the development of new antimicrobial agents (Nofal, Fahmy, & Mohamed, 2002).

Gastric (H+/K+)-ATPase Inhibitory Activity

Research has also demonstrated the ability of certain benzimidazole derivatives to act as inhibitors of the gastric (H+/K+)-ATPase enzyme. This enzymatic inhibition suggests a potential therapeutic application of these compounds in treating conditions associated with excessive gastric acid secretion (Homma et al., 1997).

Corrosion Inhibition

In industrial applications, benzimidazole derivatives have been studied for their role in corrosion inhibition. These compounds have shown effectiveness in protecting mild steel against corrosion in acidic environments, making them valuable in the field of materials science and engineering (Yadav, Behera, Kumar, & Sinha, 2013).

properties

IUPAC Name

2-[4-(3-methylphenoxy)butylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-14-7-6-8-15(13-14)21-11-4-5-12-22-18-19-16-9-2-3-10-17(16)20-18/h2-3,6-10,13H,4-5,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGMXWNWIMAIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,3-Benzimidazole, 2-[[4-(3-methylphenoxy)butyl]thio]-

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